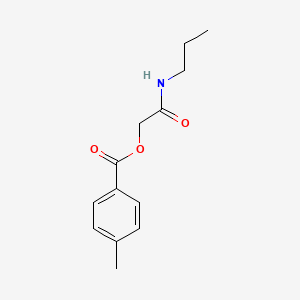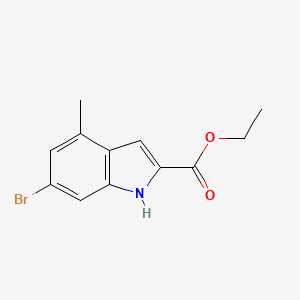
1-((3-(5-シクロプロピルイソキサゾール-3-イル)-1,2,4-オキサジアゾール-5-イル)メチル)-3-イソプロピル尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a urea group .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the one , often involves the use of metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the catalyst from the reaction mixtures .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a five-membered isoxazole ring and a five-membered oxadiazole ring, both of which are heterocyclic moieties. It also contains a urea group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The isoxazole and oxadiazole rings, in particular, can participate in a variety of reactions .作用機序
The mechanism of action of 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea is complex and not fully understood. However, it is known that this compound acts as an inhibitor of certain enzymes, which are involved in a number of important biological processes.
Biochemical and Physiological Effects:
1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea has been shown to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
将来の方向性
There are a number of interesting future directions for research on 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea. For example, researchers could investigate the potential use of this compound as a therapeutic agent for a variety of diseases, including cancer and inflammatory disorders. Additionally, researchers could explore the potential of this compound to act as a tool for studying the role of certain enzymes in various biological processes. Finally, researchers could investigate the potential of this compound to act as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea is a complex process that requires a high degree of skill and expertise. The synthesis typically involves the use of a number of different chemical reagents and requires careful monitoring of reaction conditions to ensure that the desired product is obtained.
科学的研究の応用
創薬とイソキサゾール部分
イソキサゾール部分は、市販の薬剤によく見られる五員環複素環です。その重要性は、化学的多様性に基づいて生物学的標的に相互作用できる能力にあります。創薬の観点から、CXMは、その構造的特徴により、エキサイティングな可能性を提供します。 研究者は、新規薬物開発のための足場としての可能性を探求しています .
金属フリー合成経路
イソキサゾール合成の従来の合成法では、(3 + 2)環状付加反応に金属触媒(Cu(I)またはRu(II)など)がよく使用されます。しかし、これらの金属触媒反応は、高コスト、毒性、廃棄物生成、分離の難しさなどの欠点があります。その結果、代替の金属フリー合成経路の開発に対する関心が高まっています。 CXMは、このような環境に優しい戦略における貴重な構成要素として役立つ可能性があります .
その他の生物学的活性
上記で述べた用途に加えて、CXMの生物学的活性は探求する価値があります。研究者は、酵素、受容体、細胞経路との相互作用を研究しています。これらの調査により、追加の治療的使用が明らかになるか、その作用機序に関する洞察が得られる可能性があります。
要約すると、1-((3-(5-シクロプロピルイソキサゾール-3-イル)-1,2,4-オキサジアゾール-5-イル)メチル)-3-イソプロピル尿素(CXM)は、さまざまな科学分野にわたって有望な物質です。その独自の構造と潜在的な用途により、現在進行中の研究の興味深い対象となっています。 詳細が必要な場合や、具体的な質問がある場合は、お気軽にお問い合わせください
特性
IUPAC Name |
1-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-7(2)15-13(19)14-6-11-16-12(18-21-11)9-5-10(20-17-9)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H2,14,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFDMPLXMQUIBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2403159.png)




![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)
![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)
![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)
![2-(benzylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2403177.png)



![8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403181.png)

